5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 2197055-46-0
VCID: VC2785084
InChI: InChI=1S/C13H13N3O4S/c1-3-20-12(17)11-8(2)21-13(15-11)14-9-5-4-6-10(7-9)16(18)19/h4-7H,3H2,1-2H3,(H,14,15)
SMILES: CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])C
Molecular Formula: C13H13N3O4S
Molecular Weight: 307.33 g/mol

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester

CAS No.: 2197055-46-0

Cat. No.: VC2785084

Molecular Formula: C13H13N3O4S

Molecular Weight: 307.33 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester - 2197055-46-0

Specification

CAS No. 2197055-46-0
Molecular Formula C13H13N3O4S
Molecular Weight 307.33 g/mol
IUPAC Name ethyl 5-methyl-2-(3-nitroanilino)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C13H13N3O4S/c1-3-20-12(17)11-8(2)21-13(15-11)14-9-5-4-6-10(7-9)16(18)19/h4-7H,3H2,1-2H3,(H,14,15)
Standard InChI Key BPYSVVYXRZZXBU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])C
Canonical SMILES CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])C

Introduction

5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester is a complex organic compound belonging to the thiazole derivative class. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This specific compound features a thiazole ring with a carboxylic acid ethyl ester functional group and a nitrophenylamino substituent, which contributes to its unique chemical and biological properties.

Synthesis and Chemical Reactions

The synthesis of 5-Methyl-2-(3-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly used to monitor the progress of reactions and characterize the products.

Synthesis Steps

  • Starting Materials: The synthesis often begins with appropriate starting materials, such as thiazole derivatives and nitroaniline derivatives.

  • Condensation Reaction: A condensation reaction may be used to form the thiazole ring with the nitrophenylamino substituent.

  • Esterification: The carboxylic acid group is converted into an ethyl ester through esterification.

Biological Activities of Thiazole Derivatives

ActivityDescription
Anti-inflammatoryInhibition of inflammatory pathways
AntibacterialInhibition of bacterial growth
AntifungalInhibition of fungal growth
AnticancerInhibition of cancer cell proliferation

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